molecular formula C18H15N3O3S B12203319 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12203319
M. Wt: 353.4 g/mol
InChI Key: QZUOWVAACQGNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a synthetic chemical compound designed for research and development applications. This molecule features a hybrid structure incorporating a benzofuran core linked to a 1,2,5-oxadiazole (also known as furazan) ring via a carboxamide bridge, with a thiophene substituent. The 1,2,5-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry and material science . Compounds bearing this structure have been investigated for a wide spectrum of biological activities, suggesting potential for this specific analog in exploratory research for agrochemical or pharmacological applications . Its mechanism of action is not predefined and is dependent on the specific research context. Researchers may explore its potential as an inhibitor of specific enzymes or its interactions with various biological targets. The presence of both electron-rich thiophene and benzofuran systems and the electron-deficient oxadiazole ring within a single molecule also makes it a candidate of interest in materials science for the development of novel organic semiconductors or fluorescent materials. This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-9-7-12-11(3)16(23-13(12)8-10(9)2)18(22)19-17-15(20-24-21-17)14-5-4-6-25-14/h4-8H,1-3H3,(H,19,21,22)

InChI Key

QZUOWVAACQGNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A common method involves reacting 3,5,6-trimethyl-2-hydroxybenzaldehyde with bromoacetophenone derivatives in the presence of sulfuric acid or polyphosphoric acid (PPA). The reaction proceeds via electrophilic substitution, forming the benzofuran ring. For example:

3,5,6-Trimethyl-2-hydroxybenzaldehyde+BromoacetophenoneH2SO4,80C3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid\text{3,5,6-Trimethyl-2-hydroxybenzaldehyde} + \text{Bromoacetophenone} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid}

Yields range from 65% to 78%, with purification via recrystallization in ethanol.

Ultrasound-Assisted Synthesis

Green chemistry approaches using ultrasound irradiation reduce reaction times and improve yields. A mixture of 2-hydroxy-3,5,6-trimethylbenzaldehyde and ethyl bromoacetate in dimethyl sulfoxide (DMSO) under ultrasonic conditions (40 kHz, 50°C) achieves cyclization within 2 hours, yielding 85–90% product.

Formation of the 1,2,5-Oxadiazole Ring

The 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl group is synthesized via two primary routes:

Nitrile Oxide Cyclization

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with nitriles. For the thiophene-substituted oxadiazole:

Thiophene-2-carbonyl chloride+HydroxylamineThiophene-2-hydroxamic acid chlorideBaseNitrile oxide\text{Thiophene-2-carbonyl chloride} + \text{Hydroxylamine} \rightarrow \text{Thiophene-2-hydroxamic acid chloride} \xrightarrow{\text{Base}} \text{Nitrile oxide}
Nitrile oxide+AcetonitrilePtCl44-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine\text{Nitrile oxide} + \text{Acetonitrile} \xrightarrow{\text{PtCl}_4} \text{4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine}

This method, however, faces challenges such as nitrile oxide dimerization and requires platinum catalysts, leading to moderate yields (45–60%).

Hydrazine-Carboxylic Acid Condensation

A more efficient approach involves condensing thiophene-2-carbohydrazide with glyoxal derivatives under acidic conditions:

Thiophene-2-carbohydrazide+GlyoxalHCl, reflux4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine\text{Thiophene-2-carbohydrazide} + \text{Glyoxal} \xrightarrow{\text{HCl, reflux}} \text{4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine}

Yields improve to 70–75% with microwave assistance (100°C, 30 minutes).

Coupling of Benzofuran Carboxylic Acid and Oxadiazole Amine

The final step involves forming the amide bond between the benzofuran carboxylic acid and oxadiazole amine. Two activation strategies are predominant:

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS):

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid+DCC/NHSActive esterOxadiazole amineTarget compound\text{3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid} + \text{DCC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{Oxadiazole amine}} \text{Target compound}

Reaction conditions: Dichloromethane (DCM), 0°C to room temperature, 12–24 hours. Yields: 80–88%.

Mixed Anhydride Method

Activation with ethyl chloroformate in the presence of triethylamine (TEA):

Carboxylic acid+ClCO2EtTEAMixed anhydrideOxadiazole amineTarget compound\text{Carboxylic acid} + \text{ClCO}_2\text{Et} \xrightarrow{\text{TEA}} \text{Mixed anhydride} \xrightarrow{\text{Oxadiazole amine}} \text{Target compound}

This method avoids carbodiimide side products and achieves 85–90% yields in tetrahydrofuran (THF) at −10°C.

Optimization and Industrial Scaling

Solvent and Temperature Effects

  • Solvent : DCM and THF are optimal for coupling, minimizing side reactions.

  • Temperature : Coupling at 0–5°C improves regioselectivity for the oxadiazole amine.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals (>99% by HPLC).

Data Tables

Table 1: Comparative Yields of Key Synthetic Steps

StepMethodYield (%)Purity (%)
Benzofuran synthesisUltrasound-assisted8998
Oxadiazole formationHydrazine condensation7597
Amide couplingDCC/NHS8899

Table 2: Reaction Conditions for Coupling

ParameterOptimal Value
SolventDCM
Temperature0–5°C
Time12–24 hours
CatalystDCC, NHS

Challenges and Solutions

  • Regioselectivity : Methyl groups on the benzofuran core require careful positioning using sterically hindered aldehydes.

  • Oxadiazole Stability : Avoid prolonged exposure to strong acids to prevent ring opening .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiophene rings .

Scientific Research Applications

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Differences :

  • Core Structure : Shares the benzofuran-2-carboxamide scaffold but replaces the oxadiazole-thiophene group with a cyclopenta[b]thiophen-2-yl moiety bearing a carbamoyl substituent.
  • Molecular Weight : 326.4 g/mol (vs. 353.4 g/mol for the target compound).

Functional Implications :

  • The cyclopenta[b]thiophene ring introduces conformational rigidity, which may enhance binding specificity to biological targets. The carbamoyl group could facilitate hydrogen bonding with enzymes or receptors, a feature absent in the methyl-dominated target compound.

2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl]-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid

Structural Differences :

  • Core Structure : Contains a bis-thiophene-oxadiazole system with a hydroxyethoxy side chain, unlike the benzofuran-oxadiazole-thiophene architecture of the target compound.

Functional Implications :

  • The hydroxyethoxy group enhances hydrophilicity, possibly improving solubility but reducing membrane permeability. The target compound’s methyl groups may favor lipid bilayer penetration, making it more suitable for intracellular targets.

3,5-Dimethylbenzofuran-2-Carboxamide Derivatives

Structural Differences :

  • Simpler analogs lack the oxadiazole-thiophene moiety and additional methyl groups. For example, 3,5-dimethylbenzofuran-2-carbaldehyde (from Leap Chem Co., Ltd.) retains the benzofuran core but lacks the carboxamide and heterocyclic appendages .

Functional Implications :

  • These compounds may serve as synthetic intermediates rather than functional molecules.

ANAZF (CAS 155438-11-2)

Structural Differences :

  • Molecular Weight : 224.14 g/mol, significantly smaller than the target compound .

Functional Implications :

  • The nitro and azo groups confer high reactivity, making ANAZF suitable for energetic materials (e.g., explosives).

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Activities
Target Compound (929863-86-5) C₁₈H₁₅N₃O₃S 353.4 3,5,6-Trimethyl benzofuran, oxadiazole-thiophene Structural complexity; unknown bioactivity
N-(3-Carbamoyl-... (637312-74-4) C₁₆H₁₄N₂O₃S 326.4 Cyclopenta[b]thiophen, carbamoyl TPSA: 114; H-bond donors/acceptors: 2/4
Thiophene-Oxadiazole Derivative C₁₅H₁₅N₃O₄S₂ ~385.4 Bis-thiophene, hydroxyethoxy DNA binding: −6.58 kcal/mol
ANAZF (155438-11-2) C₆H₄N₆O₄ 224.14 Nitro, azo, oxadiazole High reactivity; explosive potential

Biological Activity

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (CAS Number: 929863-86-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzofuran moiety with a 1,2,5-oxadiazole ring and thiophene substituents, which are known to enhance biological efficacy.

The molecular formula of this compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S with a molecular weight of approximately 353.39 g/mol. The presence of the oxadiazole and thiophene groups suggests a variety of biological applications due to their established pharmacological properties.

Biological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit diverse biological activities including:

  • Anticancer : Many oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest .
  • Antimicrobial : Compounds with oxadiazole rings have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. They are particularly effective against certain strains of Bacillus species .
  • Anti-inflammatory : The ability to modulate inflammatory pathways has been observed in several oxadiazole derivatives, suggesting potential applications in treating inflammatory diseases .

The mechanisms by which 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, they may inhibit topoisomerases and cyclooxygenases (COX), which are crucial in DNA replication and inflammatory responses .
  • Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various receptors and enzymes through molecular docking studies. These interactions can lead to altered signaling pathways that promote therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of related compounds:

  • Anticancer Activity : A study reported that derivatives of 1,2,4-oxadiazoles exhibited IC50 values in the micromolar range against multiple cancer cell lines including HeLa (cervical cancer) and HCT116 (colon cancer). The introduction of thiophene groups enhanced their potency compared to non-substituted analogs .
  • Antimicrobial Efficacy : Research on synthesized oxadiazole derivatives showed promising results against Bacillus cereus and Staphylococcus aureus, indicating their potential as new antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly improved activity against these pathogens .
  • Dual Action Compounds : Recent investigations into dual-action compounds suggest that modifications to the oxadiazole core can yield molecules with both anticancer and antimicrobial properties. This dual functionality is particularly advantageous in developing multi-target therapeutics .

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₃S
Molecular Weight353.39 g/mol
CAS Number929863-86-5
Anticancer ActivityIC50 values in µM range
Antimicrobial ActivityEffective against Bacillus spp.
MechanismsEnzyme inhibition; receptor interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.